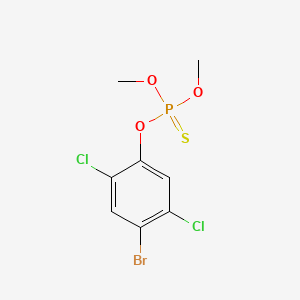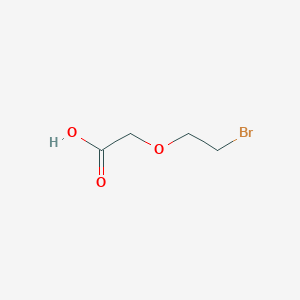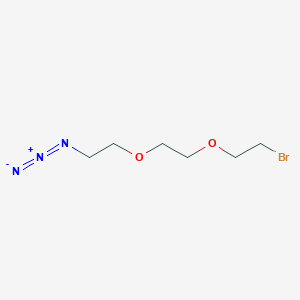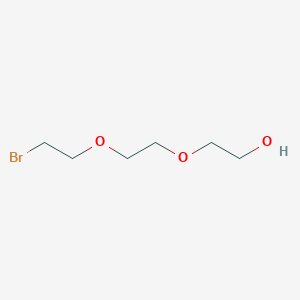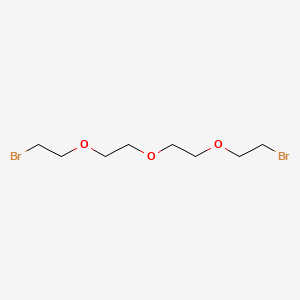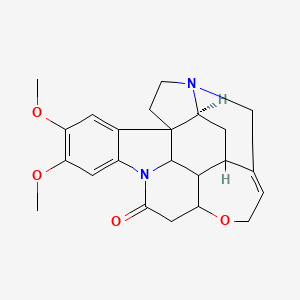
Brucine
Overview
Description
Brucine is an alkaloid closely related to strychnine, primarily found in the seeds of the Strychnos nux-vomica tree . It was discovered in 1819 by Pelletier and Caventou . This compound is known for its use in stereospecific chemical syntheses and has various pharmacological effects, including anti-inflammatory and antitumor properties .
Mechanism of Action
Target of Action
Brucine, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . Its primary targets are glycine receptors . Glycine receptors are inhibitory neurons that play a crucial role in the central nervous system. When glycine binds to these receptors, it terminates action potentials by causing an influx of chloride ions into the neuron .
Mode of Action
This compound acts as an antagonist at glycine receptors , which means it binds to these receptors and blocks their function . This action paralyzes the inhibitory neurons, preventing the influx of chloride ions that would normally occur when glycine binds to these receptors . This results in changes in the neuronal activity and can lead to various physiological effects.
Biochemical Pathways
This compound affects several biochemical pathways. For instance, in hepatocellular carcinoma, this compound could inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . In the case of colorectal cancer cells, this compound could inhibit the growth and migration of cells by regulating the Wnt/β-catenin signaling pathway . Furthermore, this compound has been linked to the amino acid metabolism and glycine N-methyltransferase (GNMT) pathways .
Pharmacokinetics
It is known that this compound is associated with systemic toxicity such as hepatotoxicity, neurotoxicity, and nephrotoxicity . These toxicities can limit the bioavailability of this compound and its clinical application.
Result of Action
This compound has a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic effects, and effects on the cardiovascular and nervous systems . For example, this compound has shown excellent anti-tumor effects on various tumors . It could inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . Its central nervous system toxicity severely limits its clinical application .
Action Environment
It is known that the plant from which this compound is extracted, strychnos nux-vomica l, is mainly distributed in tropical and subtropical areas This suggests that the growth conditions and environmental factors in these regions may influence the composition and potency of this compound
Biochemical Analysis
Biochemical Properties
Brucine has been shown to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound influences cell function in several ways. For instance, it has been shown to inhibit the proliferation of HepG2 cells (a type of liver cancer cell) by regulating calcium concentration and depolarizing mitochondria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, this compound (3 mg/kg) showed effective results in healing ethanol-induced ulcer lesions of the gastric region in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Brucine can be extracted from Strychnos nux-vomica seeds using various methods, including reflux extraction with acidic ethanol (50% alcohol, pH 5), which provides the best yields . Industrial production methods often involve microwave-assisted extraction to improve the extraction rate . Additionally, this compound can be prepared in liposomal formulations for pharmaceutical applications .
Chemical Reactions Analysis
Brucine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using chromic acid, which historically distinguished it from strychnine.
Reduction: this compound can be reduced to form various derivatives.
Substitution: this compound can undergo substitution reactions, particularly at its methoxy groups.
Common reagents used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Brucine has a wide range of scientific research applications:
Comparison with Similar Compounds
Brucine is closely related to strychnine, both being alkaloids found in the Strychnos nux-vomica tree . While both compounds share similar structures and mechanisms of action, this compound is less toxic than strychnine . Other similar compounds include:
Strychnine: More toxic than this compound, used historically as a pesticide.
Bruceines A-M: Quassinoids with pharmacological properties similar to this compound.
This compound’s uniqueness lies in its relatively lower toxicity compared to strychnine and its diverse applications in scientific research and industry.
Properties
CAS No. |
357-57-3 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |
InChI Key |
RRKTZKIUPZVBMF-PLNGPGDESA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Appearance |
Solid powder |
boiling_point |
470 °C |
Color/Form |
Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |
density |
greater than 1 at 68 °F (USCG, 1999) |
melting_point |
352 °F (NTP, 1992) 178 °C |
| 357-57-3 | |
physical_description |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63428-84-2 |
shelf_life |
Stable /during transport/. |
solubility |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of brucine?
A1: this compound has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.
Q2: What is known about the material compatibility and stability of this compound?
A2: this compound readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of this compound-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]
Q3: Are there any known catalytic properties and applications of this compound?
A3: While this compound itself hasn't been widely explored as a catalyst, its derivatives, particularly this compound N-oxide, have shown promising catalytic activity in organic synthesis. For example, this compound N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []
Q4: How does this compound interact with biological systems and what are its downstream effects?
A4: this compound exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []
Q5: How does this compound affect the inflammatory response?
A5: this compound demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []
Q6: Does this compound interact with specific receptors or enzymes?
A6: this compound exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, this compound enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl this compound for M2 and M3 receptors, and this compound N-oxide for M4 receptors. [] Furthermore, this compound inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []
Q7: How does modifying the structure of this compound affect its activity?
A7: Structural modifications to this compound significantly impact its activity and selectivity. Studies have explored various this compound derivatives, such as this compound N-oxide and N-chloromethyl this compound, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.
Q8: What is known about the pharmacokinetics of this compound?
A8: this compound exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]
Q9: How is this compound metabolized in the body?
A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in this compound metabolism. [] This enzyme converts this compound into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []
Q10: What are the known toxicological effects of this compound?
A10: this compound is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of this compound in plant material. []
Q11: What strategies have been investigated to improve the delivery of this compound to specific targets?
A11: Several studies have focused on developing novel drug delivery systems for this compound, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free this compound. []
Q12: What analytical methods are commonly used to characterize and quantify this compound?
A12: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying this compound. [] These methods allow for accurate and sensitive determination of this compound concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


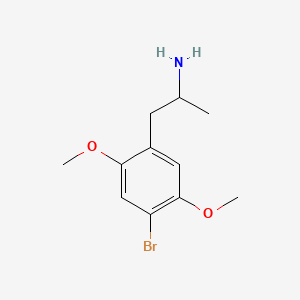
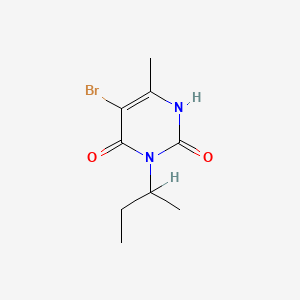
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)


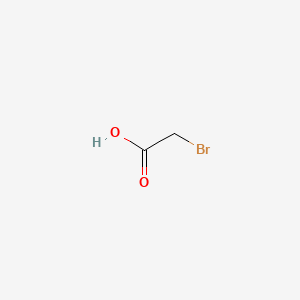

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)

